REACTION_CXSMILES
|
[H-].[Na+].F[C:4]1[CH:9]=[C:8]([N+:10]([O-:12])=[O:11])[CH:7]=[CH:6][C:5]=1[N:13]1[CH:17]=[N:16][C:15]([CH3:18])=[N:14]1.[CH2:19]([OH:22])[CH:20]=[CH2:21]>CN(C=O)C>[CH2:19]([O:22][C:4]1[CH:9]=[C:8]([N+:10]([O-:12])=[O:11])[CH:7]=[CH:6][C:5]=1[N:13]1[CH:17]=[N:16][C:15]([CH3:18])=[N:14]1)[CH:20]=[CH2:21] |f:0.1|
|
Name
|
|
Quantity
|
8.5 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC(=C1)[N+](=O)[O-])N1N=C(N=C1)C
|
Name
|
|
Quantity
|
2.67 g
|
Type
|
reactant
|
Smiles
|
C(C=C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
CUSTOM
|
Details
|
completion of reaction
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was slowly quenched with water (20 mL)
|
Type
|
ADDITION
|
Details
|
treated with 200 mL of brine
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (3×200 mL)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with water (3×200 mL) and brine solution (100 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude reaction mixture
|
Type
|
CUSTOM
|
Details
|
was purified
|
Type
|
CONCENTRATION
|
Details
|
Pure fractions were concentrated under reduced pressure
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)OC1=C(C=CC(=C1)[N+](=O)[O-])N1N=C(N=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 19.21 mmol | |
AMOUNT: MASS | 5 g | |
YIELD: PERCENTYIELD | 50% | |
YIELD: CALCULATEDPERCENTYIELD | 50.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |